![molecular formula C14H27O3P B12590630 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 878043-82-4](/img/structure/B12590630.png)
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[222]octane is a chemical compound that belongs to the class of phosphabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a phosphorus atom and three oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane typically involves the reaction of a decyl-substituted precursor with a phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) and a decyl alcohol derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the reaction progress and verify the structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or phosphite derivatives.
Substitution: The compound can participate in substitution reactions where the decyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphabicyclo compounds.
Aplicaciones Científicas De Investigación
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in drug delivery systems and as a component of pharmaceutical formulations.
Industry: In industrial applications, the compound is used as a flame retardant and as an additive in polymer production to enhance material properties.
Mecanismo De Acción
The mechanism of action of 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can catalyze various chemical reactions, including oxidation and reduction processes. In biological systems, the compound may interact with cellular components, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: This compound has a similar bicyclic structure but with an ethyl group instead of a decyl group.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Another similar compound with an isopropyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide: This compound contains a sulfur atom in place of one of the oxygen atoms.
Uniqueness
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is unique due to its longer decyl chain, which can influence its physical and chemical properties. The decyl group may enhance the compound’s hydrophobicity and affect its interactions with other molecules. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
878043-82-4 |
|---|---|
Fórmula molecular |
C14H27O3P |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
4-decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H27O3P/c1-2-3-4-5-6-7-8-9-10-14-11-15-18(16-12-14)17-13-14/h2-13H2,1H3 |
Clave InChI |
AUEJXMFTSCFJAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC12COP(OC1)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


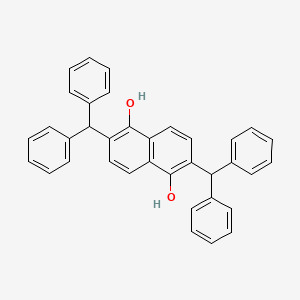
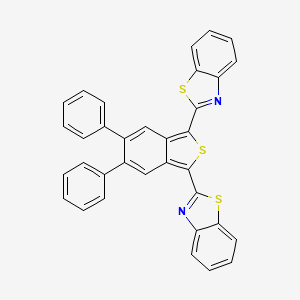
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
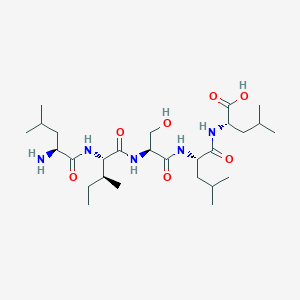
![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)
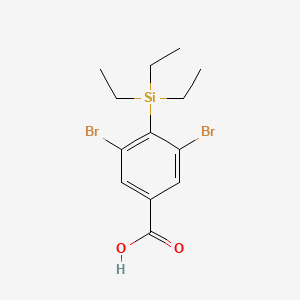
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)
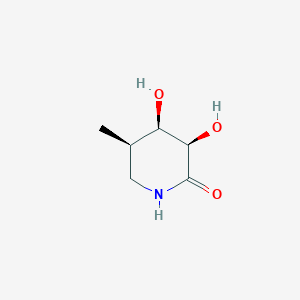

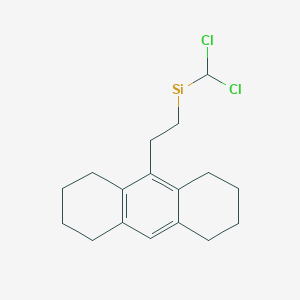
![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
